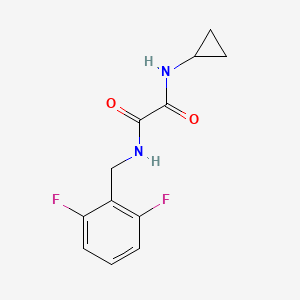

N1-cyclopropyl-N2-(2,6-difluorobenzyl)oxalamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

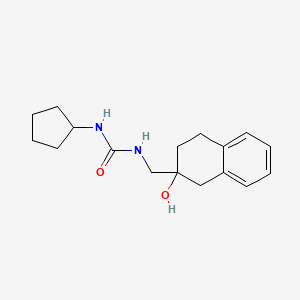

“N1-cyclopropyl-N2-(2,6-difluorobenzyl)oxalamide” is an organic compound. It belongs to the class of compounds known as oxalamides, which are amide derivatives of oxalic acid . The compound contains a cyclopropyl group (a three-membered carbon ring) and a 2,6-difluorobenzyl group (a benzene ring with two fluorine atoms at the 2nd and 6th positions).

Molecular Structure Analysis

The molecular structure of this compound would include a central oxalamide group (a carbon atom double-bonded to an oxygen atom and single-bonded to a nitrogen atom, repeated twice), with a cyclopropyl group attached to one nitrogen atom and a 2,6-difluorobenzyl group attached to the other nitrogen atom .科学的研究の応用

Chemical Reactivity and Cyclopropanation The reactivity of oxalamide-based carbenes, including those with cyclopropyl groups, has been extensively studied. These compounds engage in reactions such as cyclopropanation, producing cyclopropane derivatives, which are of interest due to their potential applications in medicinal chemistry and drug design. For instance, the treatment of certain substrates with styrene or methyl acrylate under specific conditions leads to cyclopropanation products. Such reactions underscore the utility of cyclopropyl-containing compounds in synthesizing structurally complex and potentially bioactive molecules (Braun, Frank, & Ganter, 2012).

Insecticidal Activity The development of novel insecticides with unique chemical structures, including those incorporating cyclopropyl groups, highlights the importance of cyclopropyl derivatives in agriculture. Such compounds have demonstrated exceptional activity against various pests, indicating their potential in developing new, more effective insecticides (Tohnishi et al., 2005).

Cyclopropylation Methods Advancements in cyclopropylation methods, involving cyclopropyl groups, have enabled the synthesis of molecules containing cyclopropane-heteroatom linkages, crucial for medicinal chemistry. Such methodologies facilitate the construction of cyclopropyl aryl ethers and cyclopropyl amine derivatives, expanding the toolkit for synthesizing pharmacologically relevant molecules (Derosa et al., 2018).

Enzyme Inhibition Research into cyclopropyl-containing compounds has also led to the discovery of their inhibitory effects on enzymes such as carbonic anhydrase. These findings are significant for the development of therapeutic agents targeting various diseases, demonstrating the versatility of cyclopropyl derivatives in drug discovery and development (Boztaş et al., 2015).

Biocatalysis and Stereoselective Synthesis The use of biocatalysts for the stereoselective synthesis of cyclopropyl-containing compounds illustrates the intersection of green chemistry and pharmaceutical synthesis. This approach offers an environmentally friendly and efficient pathway to produce stereoselectively enriched compounds, potentially leading to new drugs (Tinoco et al., 2017).

作用機序

Mode of Action

Based on its chemical structure, it is likely that it interacts with its targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic effects .

Pharmacokinetics

Its predicted density is 1337±006 g/cm3 , which may influence its absorption and distribution in the body .

特性

IUPAC Name |

N'-cyclopropyl-N-[(2,6-difluorophenyl)methyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12F2N2O2/c13-9-2-1-3-10(14)8(9)6-15-11(17)12(18)16-7-4-5-7/h1-3,7H,4-6H2,(H,15,17)(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGHKPJDNNDTPDH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC(=O)C(=O)NCC2=C(C=CC=C2F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12F2N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 2,2-bis[(2,4-dichlorophenyl)methyl]-3-oxobutanoate](/img/structure/B2915986.png)

![[3-(3-Fluoro-5-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2915987.png)

![2-[(3E)-1-(dimethylamino)-3-{[(3-fluorophenyl)methoxy]imino}propylidene]propanedinitrile](/img/structure/B2915989.png)

![N-[2-(trichloromethyl)-1,3-benzodioxol-2-yl]-2-(trifluoromethyl)-1,3-benzodioxol-2-amine](/img/structure/B2915991.png)

![4-acetyl-N-[3-(trifluoromethyl)benzyl]-1H-pyrrole-2-carboxamide](/img/structure/B2915995.png)

![[2-(Furan-2-yl)phenyl]methanamine;hydrochloride](/img/structure/B2916000.png)

![4-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]thieno[3,2-d]pyrimidine](/img/structure/B2916005.png)

![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-5-(furan-2-yl)isoxazole-3-carboxamide](/img/structure/B2916008.png)